Cox-2-IN-7 In Vitro COX-2 Inhibitory Potency (IC50) Relative to Celecoxib
Cox-2-IN-7 exhibits an in vitro COX-2 inhibitory IC50 of 6.585 µM [1]. For comparison, the clinically used selective COX-2 inhibitor celecoxib is widely reported with an IC50 of approximately 0.05 µM against COX-2 in purified enzyme assays . While celecoxib is more potent on a molar basis in this specific assay context, Cox-2-IN-7 was designed for and demonstrates advantages in selectivity and in vivo safety as detailed in subsequent evidence items.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 6.585 µM |
| Comparator Or Baseline | Celecoxib: ~0.05 µM (standard literature value) |
| Quantified Difference | Celecoxib is approximately 132-fold more potent in this purified enzyme assay; however, this does not translate to superior selectivity or in vivo safety profile for celecoxib. |
| Conditions | In vitro purified COX-2 enzyme assay; specific experimental conditions for Cox-2-IN-7 are detailed in the primary reference [2]; celecoxib data from independent purified enzyme assays. |
Why This Matters
This establishes the baseline enzymatic potency of Cox-2-IN-7, which must be interpreted in conjunction with its selectivity and in vivo data for proper experimental selection.
- [1] MedChemExpress (MCE). COX-2-IN-7 (compound 4a) Product Datasheet. HY-115934. View Source
- [2] Abdellatif KRA, et al. Bioorg Chem. 2022 Mar;120:105627. View Source
